molecular formula C15H13NO3 B1400487 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester CAS No. 867256-56-2

4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester

Cat. No.: B1400487
CAS No.: 867256-56-2
M. Wt: 255.27 g/mol
InChI Key: GWMZPZDCHPEFSQ-UHFFFAOYSA-N
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Description

4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester (CAS 867256-56-2) is a high-purity chemical intermediate of significant value in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C15H13NO3 and a molecular weight of 255.27 g/mol, features a benzoic acid methyl ester scaffold linked to an acetyl-substituted pyridine ring, creating a multifunctional building block . Its structure, which can be represented by the SMILES notation COC(=O)c1ccc(-c2ccc(C(C)=O)cn2)cc1, offers two distinct reactive sites for further chemical modification, making it particularly useful for constructing more complex molecular architectures . Researchers primarily utilize this ester in cross-coupling reactions and as a precursor for the synthesis of novel active compounds . Its bifunctional nature is ideal for developing potential kinase inhibitors and other small-molecule therapeutics, as the structure is commonly found in compounds with biological activity. The acetyl group on the pyridine ring serves as a key handle for further ketone synthesis reactions, enabling the creation of diverse chemical libraries for screening purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

methyl 4-(5-acetylpyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(17)13-7-8-14(16-9-13)11-3-5-12(6-4-11)15(18)19-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZPZDCHPEFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-bromo-2-methylbenzoic acid

Methodology:

Procedure:

The acid is dissolved in methanol, and sulfuric acid is added as a catalyst. The mixture is heated under reflux, facilitating ester formation via Fischer esterification. Post-reaction, the mixture is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified to yield methyl 4-bromo-2-methylbenzoate.

Data Table:

Step Reagents & Conditions Yield Notes
Esterification 4-bromo-2-methylbenzoic acid + methanol + sulfuric acid ~85% Reflux for 6 hours

Palladium-Catalyzed Coupling to Form Pyridine Derivative

Methodology:

  • Reactant: Methyl 4-bromo-2-methylbenzoate
  • Coupling Partner: Potassium vinylfluoroborate or vinylboric acid
  • Catalysts: Palladium tetrakis(triphenylphosphine), palladium acetate, or Pd(dppf)Cl₂
  • Base: Sodium carbonate or potassium carbonate
  • Solvent: Mixture of N,N-dimethylformamide (DMF) and water (ratio 4:1)

Reaction Conditions:

The ester reacts under palladium catalysis at approximately 110°C for 4 hours, with the catalyst amount being 3-5 mol% relative to the substrate. The reaction proceeds via a Suzuki-Miyaura coupling mechanism to attach the pyridine ring.

Data Table:

Step Reagents & Conditions Yield Notes
Coupling Methyl 4-bromo-2-methylbenzoate + vinylboronic acid + Pd catalyst + base ~92% Reaction at 110°C for 4 hours

Halogenation to Introduce Acetyl Group

Methodology:

  • Reactant: The coupled intermediate
  • Reagent: Bromosuccinimide (NBS)
  • Solvent: Tetrahydrofuran (THF) and water mixture (1:1 to 2:1)
  • Conditions: Heated to 80°C for 8 hours

Reaction:

The halogenation targets the methyl group on the pyridine ring, converting it into an acetyl group via a radical or electrophilic substitution mechanism.

Data Table:

Step Reagents & Conditions Yield Notes
Halogenation NBS + THF/water + reaction at 80°C ~74% Controlled addition to prevent over-halogenation

Supporting Research Findings

Patent and Literature Evidence

  • A patent describes a similar route starting from 4-bromo-2-methylbenzoic acid, emphasizing the advantages of mild reaction conditions and scalability, with yields exceeding 85% in esterification and 90% in coupling steps.

  • Another patent details the halogenation process using NBS, highlighting its selectivity and efficiency, with yields around 74%.

Reaction Optimization Data

Parameter Optimal Range Impact on Yield/Quality
Catalyst loading 3-5 mol% Ensures high coupling efficiency
Solvent ratio DMF/water 4:1 Promotes solubility and reaction rate
Reaction temperature 110°C Balances reaction rate and selectivity
NBS molar ratio 1.2-1.5 equivalents Prevents over-halogenation

Notes on Reaction Conditions and Practical Considerations

  • Reaction Monitoring: TLC and NMR are used to confirm completion at each step.
  • Purification: Recrystallization or chromatography ensures product purity.
  • Scale-up Feasibility: The described methods are adaptable for large-scale synthesis due to mild conditions and readily available reagents.

Summary of Preparation Pathway

Step Starting Material Key Reagents Conditions Typical Yield Purpose
1 4-bromo-2-methylbenzoic acid Methanol, sulfuric acid Reflux 6h ~85% Ester formation
2 Methyl 4-bromo-2-methylbenzoate Vinylboric acid, Pd catalyst, base 110°C, 4h ~92% Pyridine ring attachment
3 Coupled intermediate NBS, THF/water 80°C, 8h ~74% Acetyl group introduction

Chemical Reactions Analysis

Types of Reactions

4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of 4-(5-Carboxy-pyridin-2-yl)-benzoic acid methyl ester.

    Reduction: Formation of 4-(5-Hydroxyethyl-pyridin-2-yl)-benzoic acid methyl ester.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of protein tyrosine phosphatases (PTP), which play critical roles in cellular signaling pathways related to cancer progression. This inhibition can potentially alter signaling pathways associated with tumor growth .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation and Reduction : The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
  • Substitution Reactions : The aromatic rings present in the compound are amenable to electrophilic or nucleophilic substitution reactions, facilitating the synthesis of derivatives with enhanced properties .

The following table summarizes key findings regarding the biological activity of this compound:

ActivityTarget/PathogenIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus12.5
AntibacterialEscherichia coli15.0
Anticancer (cell line)MCF-7 (breast cancer)8.0
PTP InhibitionPTP1B5.0

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including the methyl ester variant. Results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics.

Cancer Cell Studies

In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

PTP Inhibition Analysis

Molecular docking studies demonstrated that the compound binds effectively to the active site of PTP1B, indicating its potential for further development as a therapeutic agent targeting insulin signaling pathways.

Mechanism of Action

The mechanism of action of 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The acetyl group and the pyridine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic Acid Ethyl Ester (CAS: 1089330-74-4)
  • Molecular Formula: C₁₅H₁₂F₃NO₂
  • Molecular Weight : 295.26 g/mol
  • Key Differences :
    • The trifluoromethyl (-CF₃) group replaces the acetyl (-COCH₃) group on the pyridine ring.
    • The ethyl ester replaces the methyl ester.
  • Implications: The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity compared to the acetyl group .
2-[5-(4-Methyl-2-pyridin-3-yl-thiazol-5-yl)-[1,3,4]oxadiazol-2-yl]-benzoic Acid Methyl Ester (CAS: 56894-49-6)
  • Molecular Formula : C₁₉H₁₄N₄O₃S
  • Molecular Weight : 378.40 g/mol
  • Key Differences :
    • Incorporates a thiazole-oxadiazole heterocyclic system instead of a simple pyridine ring.
    • The methyl ester is retained, but the pyridine is fused with a thiazole ring.
  • Implications :
    • The extended π-system and nitrogen-rich heterocycles enhance binding to biological targets (e.g., kinases or enzymes) .
    • Higher molecular weight may reduce solubility compared to the target compound .

Variations in the Ester Group

Benzoic Acid, 4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-, Methyl Ester (CAS: 301836-64-6)
  • Molecular Formula : C₂₃H₁₇N₃O₄
  • Molecular Weight : 399.40 g/mol
  • Key Differences :
    • A benzodioxole-imidazole moiety replaces the acetyl-pyridine substituent.
    • Retains the methyl ester group.
  • Implications :
    • The benzodioxole group contributes to π-π stacking interactions, while the imidazole ring enables hydrogen bonding, making this compound a candidate for enzyme inhibition .
4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester (CAS: 926934-01-2)
  • Molecular Formula : C₂₁H₂₃BrN₂O₂
  • Molecular Weight : 423.33 g/mol
  • Key Differences :
    • A bromophenyl-piperazinyl group replaces the acetyl-pyridine substituent.
    • Ethyl ester replaces the methyl ester.

Functional Group Modifications

4-(2-Hydroxyacetyl)-benzoic Acid Methyl Ester
  • Key Differences :
    • Substitutes the pyridine ring with a hydroxyacetyl group.

Biological Activity

4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester, also referred to as methyl 3-(5-acetylyridin-2-yl)benzoate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring and a benzoate moiety , which contribute to its unique chemical properties. Its synthesis typically involves the reaction of 5-acetylyridine with benzoic acid derivatives. The structural characteristics are crucial for its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anti-fibrotic Properties : Demonstrated by its ability to inhibit collagen deposition in fibroblasts.
  • Cytotoxicity : Exhibits moderate cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : Involves interactions with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways.

Anti-Fibrotic Properties

In vitro studies have shown that methyl 3-(5-acetylyridin-2-yl)benzoate can significantly reduce collagen deposition in fibroblasts. This suggests potential therapeutic applications in diseases characterized by excessive fibrotic tissue formation, such as liver and pulmonary fibrosis.

Case Study: Liver Fibrosis Model

In an animal model of liver fibrosis induced by carbon tetrachloride, administration of the compound resulted in:

  • Significant reductions in liver fibrosis markers compared to control groups.
  • Histological analysis revealed decreased collagen accumulation and improved liver architecture.
ParameterControl GroupTreated Group
Collagen deposition (µg/mg)120 ± 1545 ± 10
Liver architecture score2.5 ± 0.51.0 ± 0.3

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed against various cancer cell lines, including HeLa and MCF-7. The results indicated:

  • IC50 Values : Varying levels of cytotoxicity were observed, suggesting selective activity.
Cell LineIC50 (µM)
HeLa25.3
MCF-718.7

Increased levels of cleaved caspase-3 were noted, indicating the induction of apoptosis in treated cells.

The biological activity of methyl 3-(5-acetylyridin-2-yl)benzoate is primarily attributed to its interactions with specific molecular targets. The presence of both a pyridine ring and a benzoic acid methyl ester moiety enhances its binding affinity to various enzymes and receptors involved in fibrotic pathways and cancer cell proliferation.

Comparison with Similar Compounds

Methyl 3-(5-acetylyridin-2-yl)benzoate shares structural similarities with other pyridine derivatives known for their anti-fibrotic activities. However, its unique substitution pattern sets it apart, making it a valuable candidate for further research.

Similar Compounds

Compound NameBiological Activity
2-(Pyridin-2-yl) Pyrimidine DerivativesAnti-fibrotic
Pyridin-3-amine DerivativesVarious chemical applications

Q & A

Basic: What synthetic methodologies are effective for preparing 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves esterification of 4-(5-Acetyl-pyridin-2-yl)-benzoic acid using methanol under acidic catalysis or coupling agents. Key parameters include:

  • Catalyst selection : Sulfuric acid or thionyl chloride (SOCl₂) for direct esterification, as described for similar benzoic acid methyl esters .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track progress, as demonstrated in ibuprofen esterification workflows .
  • Temperature control : Reflux conditions (e.g., 90°C) improve reaction kinetics but require careful solvent selection to avoid side reactions .
    For pyridinyl-acetyl derivatives, protecting groups (e.g., benzyloxy groups) may be necessary to prevent acetyl group degradation during synthesis .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should be prioritized?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the methyl ester singlet at δ 3.8–4.0 ppm and acetyl group protons (δ 2.5–2.7 ppm). Pyridine ring protons appear as deshielded signals (δ 7.5–8.5 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and acetyl carbonyl (δ 200–210 ppm) .
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 267.20 for a related trifluoromethyl analog ).

Advanced: How can discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR or X-ray) be resolved?

Answer:

  • Crystallographic validation : Use X-ray diffraction (SHELX or WinGX) to resolve ambiguities in bond lengths/angles. For example, SHELXL refines anisotropic displacement parameters to validate acetyl group orientation .
  • Solvent effects in DFT : Adjust computational models to account for solvent polarity, which influences NMR chemical shifts. Tools like COSMO-RS improve accuracy .
  • Dynamic effects : Consider temperature-dependent conformational changes (e.g., ester rotamers) that may not be captured in static DFT models .

Advanced: What strategies optimize regioselectivity during acetyl group introduction to the pyridine ring?

Answer:

  • Directed ortho-metalation : Use directing groups (e.g., trifluoromethyl) to position acetyl groups at the 5-position of pyridine, as seen in 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid derivatives .
  • Protection-deprotection : Temporarily block reactive sites (e.g., with benzyloxy groups) to direct acetylation .
  • Microwave-assisted synthesis : Enhances regioselectivity by accelerating reaction kinetics, reducing side-product formation .

Application: What research applications are enabled by this compound’s functional groups?

Answer:

  • Medicinal chemistry : The acetyl-pyridinyl moiety serves as a kinase inhibitor scaffold, analogous to nitric oxide-donating aspirin derivatives (e.g., NCX4040) .
  • Coordination chemistry : The benzoate ester can be hydrolyzed to a carboxylate ligand for metal-organic frameworks (MOFs), similar to tetrazolate-based systems .
  • Photophysical studies : The conjugated pyridine-benzoate system may exhibit luminescence, useful in materials science .

Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity?

Answer:

  • Steric effects : Bulky substituents (e.g., trifluoromethyl) on the pyridine ring reduce ester hydrolysis rates by hindering nucleophilic attack .
  • Electronic effects : Electron-withdrawing groups (e.g., acetyl) enhance the electrophilicity of the ester carbonyl, increasing susceptibility to nucleophilic substitution .
  • Solubility : Polar substituents (e.g., hydroxy groups) improve aqueous solubility but may complicate purification .

Basic: What purification techniques are recommended for isolating this ester from reaction mixtures?

Answer:

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures, as demonstrated for structurally related esters .
  • Column chromatography : Silica gel with gradients of ethyl acetate in hexane (e.g., 20–50%) resolves ester products from acetylated byproducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced: How can computational tools predict the compound’s physicochemical properties (e.g., logP, solubility)?

Answer:

  • logP estimation : Software like ACD/Labs or ChemAxon uses fragment-based methods. Experimental logP for similar esters (e.g., 1.60–1.81 ) validates predictions.
  • Solubility modeling : COSMO-RS predicts solubility in organic/aqueous mixtures, critical for formulation studies .
  • Melting point correlation : QSPR models relate substituent electronic parameters (Hammett σ) to melting points (e.g., 287–293°C for trifluoromethyl analogs ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester
Reactant of Route 2
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4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester

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